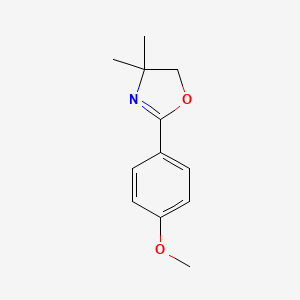

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Descripción

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a five-membered oxazole ring fused with a dihydro moiety. Its molecular formula is C₁₂H₁₅NO₂, with an average molecular mass of 205.25 g/mol. The compound features a 4-methoxyphenyl substituent at the 2-position and two methyl groups at the 4,4-positions of the oxazoline ring . This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Key applications include its use as a ligand in asymmetric catalysis (e.g., in Diels-Alder reactions and allyl substitutions) and as a precursor for synthesizing prochiral biaryls via ipso-nucleophilic substitution reactions . Its planar molecular conformation (dihedral angle: 8.6° between oxazole and aromatic rings) and weak C–H⋯O interactions stabilize its crystalline structure .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVCWVGSZXODRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201583 | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53416-46-9 | |

| Record name | 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53416-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methoxybenzaldehyde and 2-amino-2-methylpropanol in the presence of an acid catalyst can yield the desired oxazole compound. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The methoxy group and other substituents on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have shown that the presence of the methoxyphenyl group enhances the activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Further research is required to elucidate its mechanism of action and efficacy in vivo .

Material Science

- Polymer Chemistry : The compound can serve as a building block in synthesizing functional polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to enhance mechanical properties .

- Organic Electronics : Due to its electronic properties, this oxazole derivative is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a suitable candidate for these technologies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results showed that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using human monocyte-derived macrophages. The results demonstrated that treatment with the compound significantly reduced the expression of TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory conditions .

Case Study 3: Polymer Development

Research conducted at an academic institution focused on synthesizing new polymeric materials incorporating this oxazole derivative. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, highlighting its utility in advanced material applications .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, depending on the specific target and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Reactivity and Stability

- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, increasing the oxazole ring’s nucleophilicity compared to bromophenyl or methylphenyl analogues .

- Steric Effects : 4,4-Dimethyl groups impose significant steric hindrance, reducing ring puckering and stabilizing planar conformations (e.g., dihedral angle <10° in crystalline state) .

- Synthetic Utility :

- The 4-methoxy derivative undergoes ipso substitution with Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) to form biaryls, whereas bromophenyl analogues require palladium-catalyzed cross-couplings .

- Oxazolines with electron-withdrawing groups (e.g., –Br) exhibit slower hydrolysis rates compared to methoxy-substituted derivatives .

Crystallographic and Spectroscopic Data

Actividad Biológica

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS Number: 53416-46-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cancer cell lines, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Density | 1.08 g/cm³ |

| Boiling Point | 302.9 °C |

| Flash Point | 112.6 °C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising cytotoxic effects against several human cancer cell lines:

- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 15.63 µM, comparable to that of Tamoxifen (IC₅₀ = 10.38 µM) .

- A549 (Lung Cancer) : Exhibited antiproliferative activity with IC₅₀ values in the micromolar range .

- U-937 (Monocytic Leukemia) : Induced apoptosis in a dose-dependent manner .

The mechanisms underlying the biological activity of this compound involve:

- Induction of Apoptosis : Flow cytometry assays revealed that treatment with the compound led to increased levels of p53 and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways .

- Cell Cycle Arrest : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, contributing to its antiproliferative effects .

Case Studies

Several case studies have explored the effects of this compound:

- Study on MCF-7 and A549 Cells : A comparative study found that this compound exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin against MCF-7 and A549 cell lines .

- In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy and safety profile of this compound. However, existing in vitro data suggest strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole?

- Methodological Answer : Two prominent routes include:

- Oxazoline Cyclization : Reacting 2-amino-2-methyl-1-propanol with 4-methoxybenzyl chloride in dichloromethane, followed by cyclization under reflux conditions (yield: ~86.5%) .

- Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling between 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline and 4-formylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (yield: 80%), followed by reduction and chlorination steps .

- Key Factors : Catalyst selection (e.g., Pd(dppf)Cl₂ for borylation ), solvent polarity (1,4-dioxane for improved solubility ), and temperature control during chlorination (SOCl₂ at low temps ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent effects (e.g., oxazole ring protons at δ 1.3–1.5 ppm for methyl groups, aromatic protons at δ 6.8–7.4 ppm ).

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., oxazole ring "envelope" conformation with 8.6° dihedral angle relative to the methoxyphenyl group ).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.149 ).

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Tuning : Use Pd(dppf)Cl₂ for borylation (0.05 equiv.) to minimize side reactions .

- Solvent Optimization : Anhydrous 1,4-dioxane enhances coupling efficiency in Suzuki reactions .

- Workup Strategies : Sodium borohydride reduction of aldehyde intermediates (95% yield) and SOCl₂-mediated chlorination (99% yield) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in cross-coupling reactions involving this oxazole derivative?

- Methodological Answer :

- Electronic Effects : The oxazole’s nitrogen lone pairs direct electrophilic substitution at the para position of the methoxyphenyl group. In Suzuki coupling, the oxazoline acts as an electron-withdrawing group, favoring transmetalation at the less hindered position .

- Steric Control : Bulkier substituents (e.g., 4,4-dimethyl groups) hinder reactivity at proximal sites, as shown in Pd-catalyzed borylation of 2-(4-bromophenyl) derivatives .

Q. How does the oxazole ring's electronic structure influence its coordination behavior in transition metal complexes?

- Methodological Answer :

- Ligand Design : The oxazole’s N and O atoms act as σ-donors in complexes like [ReOCl(L)₂], where L = 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-phenol derivatives. Functional groups (e.g., methoxy or nitro) on the phenol ring modulate electron density, altering catalytic activity in epoxidation .

- Organotin Chemistry : The oxazole stabilizes hypercoordinated tin centers in 2-(2-bromophenyl) derivatives, enabling polymerization via Wurtz coupling .

Q. What strategies are effective for analyzing the compound's stability under various experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (>200°C typical for oxazoles ).

- Acid/Base Resistance : Hydrolysis studies under reflux with HCl (e.g., 30 h reflux for oxazoline ring opening ).

- Light Sensitivity : UV-Vis spectroscopy to monitor degradation in solutions exposed to UV light .

Q. How can computational chemistry methods be applied to predict reaction pathways involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states in cross-coupling reactions (e.g., B3LYP/6-31G* for Suzuki coupling barriers ).

- NMR Prediction : Compare experimental ¹³C shifts with computed values (e.g., δ 78.86 ppm for oxazole C5 in crystal structures ).

Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives based on this oxazole core?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-cyclohexene amides in asymmetric one-pot processes to generate dihydroconduramines (60% yield over three steps ).

- Crystallographic Resolution : Analyze diastereomeric salts (e.g., with tartaric acid) to separate enantiomers, as demonstrated in oxazole-containing helicenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.